Cas no 2171169-48-3 ((3S)-3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoacetamido}hexanoic acid)

(3S)-3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoacetamido}hexanoic acid 化学的及び物理的性質
名前と識別子
-
- (3S)-3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoacetamido}hexanoic acid
- EN300-1472513
- (3S)-3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]acetamido}hexanoic acid
- 2171169-48-3
-
- インチ: 1S/C25H29N3O6/c1-2-7-16(12-24(31)32)28-23(30)14-26-22(29)13-27-25(33)34-15-21-19-10-5-3-8-17(19)18-9-4-6-11-20(18)21/h3-6,8-11,16,21H,2,7,12-15H2,1H3,(H,26,29)(H,27,33)(H,28,30)(H,31,32)/t16-/m0/s1
- InChIKey: GHEIWFXZDSPNKZ-INIZCTEOSA-N
- SMILES: O(C(NCC(NCC(N[C@H](CC(=O)O)CCC)=O)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- 精确分子量: 467.20563565g/mol
- 同位素质量: 467.20563565g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 氢键受体数量: 6
- 重原子数量: 34
- 回転可能化学結合数: 12
- 複雑さ: 707
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.6
- トポロジー分子極性表面積: 134Ų
(3S)-3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoacetamido}hexanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1472513-1000mg |
(3S)-3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]acetamido}hexanoic acid |
2171169-48-3 | 1000mg |
$3368.0 | 2023-09-29 | ||
Enamine | EN300-1472513-0.5g |
(3S)-3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]acetamido}hexanoic acid |
2171169-48-3 | 0.5g |
$3233.0 | 2023-06-06 | ||
Enamine | EN300-1472513-0.1g |
(3S)-3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]acetamido}hexanoic acid |
2171169-48-3 | 0.1g |
$2963.0 | 2023-06-06 | ||
Enamine | EN300-1472513-500mg |
(3S)-3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]acetamido}hexanoic acid |
2171169-48-3 | 500mg |
$3233.0 | 2023-09-29 | ||
Enamine | EN300-1472513-250mg |
(3S)-3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]acetamido}hexanoic acid |
2171169-48-3 | 250mg |
$3099.0 | 2023-09-29 | ||
Enamine | EN300-1472513-5000mg |
(3S)-3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]acetamido}hexanoic acid |
2171169-48-3 | 5000mg |
$9769.0 | 2023-09-29 | ||
Enamine | EN300-1472513-0.25g |
(3S)-3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]acetamido}hexanoic acid |
2171169-48-3 | 0.25g |
$3099.0 | 2023-06-06 | ||
Enamine | EN300-1472513-1.0g |
(3S)-3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]acetamido}hexanoic acid |
2171169-48-3 | 1g |
$3368.0 | 2023-06-06 | ||
Enamine | EN300-1472513-10.0g |
(3S)-3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]acetamido}hexanoic acid |
2171169-48-3 | 10g |
$14487.0 | 2023-06-06 | ||
Enamine | EN300-1472513-50mg |
(3S)-3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]acetamido}hexanoic acid |
2171169-48-3 | 50mg |
$2829.0 | 2023-09-29 |
(3S)-3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoacetamido}hexanoic acid 関連文献
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
(3S)-3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoacetamido}hexanoic acidに関する追加情報
Compound CAS No: 2171169-48-3 - (3S)-3-{2-[2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido]acetamido}hexanoic acid
The compound with CAS number 2171169-48-3, known as (3S)-3-{2-[2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido]acetamido}hexanoic acid, is a complex organic molecule with significant potential in various fields of chemistry and biology. This compound is characterized by its intricate structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, an amino acid backbone, and a hexanoic acid moiety. The presence of the Fmoc group suggests that this compound may be utilized in peptide synthesis or as a protecting group in organic synthesis.
Recent studies have highlighted the importance of such compounds in drug discovery and development. The Fmoc group, being a well-known protecting group in solid-phase peptide synthesis, plays a crucial role in controlling the reactivity of amino groups during synthesis. This makes the compound an essential intermediate in the preparation of more complex peptide structures. Additionally, the hexanoic acid moiety adds to the versatility of this compound, potentially allowing for further functionalization or incorporation into larger molecular frameworks.
The stereochemistry at the (3S) position indicates that this compound is enantiomerically pure, which is critical for applications requiring high specificity, such as in chiral recognition or asymmetric catalysis. The stereochemical integrity of this compound ensures that it can be used in enantioselective reactions or as a building block for chiral drugs.
From a synthetic perspective, the preparation of this compound likely involves multi-step reactions, including nucleophilic acyl substitutions and possibly stereoselective reductions or oxidations to establish the correct stereochemistry at the (3S) position. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) would be necessary to isolate the enantiomerically pure product.
In terms of applications, this compound could serve as a precursor for more complex molecules with therapeutic potential. For instance, its use in peptide synthesis could lead to bioactive peptides with applications in medicine or biotechnology. Furthermore, the presence of the Fmoc group allows for controlled deprotection during synthesis, enabling precise control over the reactivity and functionality of intermediates.
Recent advancements in computational chemistry have also provided insights into the electronic and steric properties of such compounds. Quantum mechanical calculations have been employed to predict the reactivity and stability of intermediates during synthesis, aiding in the optimization of synthetic routes. These computational tools have significantly enhanced our ability to design and synthesize complex molecules like (3S)-3-{2-[2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido]acetamido}hexanoic acid.
Moreover, green chemistry principles are increasingly being integrated into organic synthesis to minimize environmental impact. The synthesis of this compound may involve catalytic processes or recyclable solvents to reduce waste and improve efficiency. Such sustainable practices are becoming essential in modern chemical research and development.
In conclusion, CAS number 2171169-48-3 represents a valuable compound with diverse applications in organic synthesis and drug discovery. Its unique structure, stereochemistry, and functional groups make it an important building block for constructing more complex molecules with potential therapeutic applications. As research continues to advance, we can expect further innovations in the utilization of such compounds to address pressing challenges in medicine and biotechnology.
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